2-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one
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Overview
Description
“2-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one” is a small molecule that features the privileged pyrazolo[3,4-d]pyrimidine scaffold . It is part of a new set of small molecules that have been synthesized as novel CDK2 targeting compounds .
Synthesis Analysis
The synthesis of “2-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one” involves the use of the privileged pyrazolo[3,4-d]pyrimidine scaffold . The synthesis strategies and approaches to these derivatives have been reported in comprehensive data from 2017 to 2021 .Molecular Structure Analysis
The molecular structure of “2-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one” is characterized by the presence of the pyrazolo[3,4-d]pyrimidine scaffold . This structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
The chemical reactions involving “2-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one” are primarily associated with its role as a CDK2 inhibitor . The growth of three examined cell lines was significantly inhibited by most of the prepared compounds .Scientific Research Applications
Neuroprotective Agent
This compound has been studied for its potential as a neuroprotective agent. It has shown promising results in increasing neurite outgrowth and synapse formation in hippocampal neurons in culture. Additionally, it exhibited synaptic stabilization in an amyloid precursor protein (APP) transgenic mouse model and improved memory and enhanced attention in several animal models .
Anticancer Activity
The compound has demonstrated significant inhibitory activity against various cancer cell lines. It has shown superior cytotoxic activities against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines with low IC50 values, indicating its potential as an anticancer agent .
Synthesis of Heterocyclic Derivatives
It serves as a precursor in the synthesis of new heterocyclic derivatives containing pyrazolo[3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles. These synthesized compounds have been tested for their in-vitro anticancer activity against various cancer cell lines .
Cytotoxic Activity Evaluation
A series of novel pyrazolo[3,4-d]pyrimidines derived from this compound have been synthesized and evaluated for their in vitro cytotoxic activity against MCF-7 (breast adenocarcinoma) and A549 (lung cancer) cell lines .
Mechanism of Action
Target of Action
The primary target of 2-Methyl-2H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
2-Methyl-2H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one acts as an inhibitor of CDK2 . It binds to the active site of CDK2, thereby preventing the kinase from phosphorylating its substrates . This inhibitory action disrupts the normal progression of the cell cycle .
Biochemical Pathways
The inhibition of CDK2 by 2-Methyl-2H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one affects the cell cycle progression . CDK2 is responsible for phosphorylation of key components for cell proliferation . By inhibiting CDK2, the compound disrupts the normal cell cycle, leading to a halt in cell proliferation .
Result of Action
The inhibition of CDK2 by 2-Methyl-2H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one leads to significant alterations in cell cycle progression, in addition to inducing apoptosis within cells . The compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
Future Directions
The future directions for “2-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one” could involve further investigations into its potential as a CDK2 inhibitor for cancer treatment . More research could also be conducted to explore its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties.
properties
IUPAC Name |
2-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-10-2-4-5(9-10)7-3-8-6(4)11/h2-3H,1H3,(H,7,8,9,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXDLPBLGCAUFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=O)NC=NC2=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one |
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